molecular formula C27H37ClN4O4S2 B2828160 4-(azepan-1-ylsulfonyl)-N-(2-(diethylamino)ethyl)-N-(4-methoxybenzo[d]thiazol-2-yl)benzamide hydrochloride CAS No. 1322301-41-6

4-(azepan-1-ylsulfonyl)-N-(2-(diethylamino)ethyl)-N-(4-methoxybenzo[d]thiazol-2-yl)benzamide hydrochloride

Cat. No.: B2828160
CAS No.: 1322301-41-6
M. Wt: 581.19
InChI Key: KXQXOLPZPQEGOQ-UHFFFAOYSA-N
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Description

4-(azepan-1-ylsulfonyl)-N-(2-(diethylamino)ethyl)-N-(4-methoxybenzo[d]thiazol-2-yl)benzamide hydrochloride is a complex organic compound that has garnered interest in various scientific fields due to its unique structural features and potential applications. This compound is characterized by the presence of multiple functional groups, including an azepane ring, a sulfonyl group, a diethylaminoethyl chain, and a methoxybenzo[d]thiazolyl moiety, which contribute to its diverse chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(azepan-1-ylsulfonyl)-N-(2-(diethylamino)ethyl)-N-(4-methoxybenzo[d]thiazol-2-yl)benzamide hydrochloride typically involves multiple steps, starting from readily available precursors. A common synthetic route includes:

    Formation of the Benzamide Core: The initial step involves the synthesis of the benzamide core by reacting 4-methoxybenzo[d]thiazole with an appropriate benzoyl chloride derivative under basic conditions.

    Introduction of the Azepane Ring: The azepane ring is introduced via nucleophilic substitution reactions, where an azepane derivative reacts with the benzamide intermediate.

    Sulfonylation: The sulfonyl group is incorporated through sulfonylation reactions, typically using sulfonyl chlorides in the presence of a base.

    Attachment of the Diethylaminoethyl Chain: The final step involves the attachment of the diethylaminoethyl chain through alkylation reactions, using diethylaminoethyl halides.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-throughput reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxybenzo[d]thiazolyl moiety, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the sulfonyl group, converting it to a sulfide.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines or thiols, in the presence of a base, are used for substitution reactions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Sulfides.

    Substitution: Various substituted benzamides and azepane derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its diverse functional groups make it a versatile intermediate in organic synthesis.

Biology

In biological research, the compound is studied for its potential as a pharmacological agent. Its structural features suggest it may interact with various biological targets, making it a candidate for drug development.

Medicine

In medicine, the compound is investigated for its potential therapeutic applications. Preliminary studies indicate it may have activity against certain diseases, although further research is needed to confirm its efficacy and safety.

Industry

In the industrial sector, the compound is used in the development of new materials and as a catalyst in chemical reactions. Its unique properties make it valuable in various industrial processes.

Mechanism of Action

The mechanism of action of 4-(azepan-1-ylsulfonyl)-N-(2-(diethylamino)ethyl)-N-(4-methoxybenzo[d]thiazol-2-yl)benzamide hydrochloride involves its interaction with specific molecular targets. The compound is believed to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but its structural features suggest it may interact with proteins involved in signal transduction and cellular regulation.

Comparison with Similar Compounds

Similar Compounds

  • **4-(azepan-1-ylsulfonyl)-N-(2-(dimethylamino)ethyl)-N-(4-methoxybenzo[d]thiazol-2-yl)benzamide
  • **4-(piperidin-1-ylsulfonyl)-N-(2-(diethylamino)ethyl)-N-(4-methoxybenzo[d]thiazol-2-yl)benzamide
  • **4-(morpholin-1-ylsulfonyl)-N-(2-(diethylamino)ethyl)-N-(4-methoxybenzo[d]thiazol-2-yl)benzamide

Uniqueness

The uniqueness of 4-(azepan-1-ylsulfonyl)-N-(2-(diethylamino)ethyl)-N-(4-methoxybenzo[d]thiazol-2-yl)benzamide hydrochloride lies in its combination of functional groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic properties, binding affinities, and therapeutic potentials, making it a valuable compound for further research and development.

Properties

IUPAC Name

4-(azepan-1-ylsulfonyl)-N-[2-(diethylamino)ethyl]-N-(4-methoxy-1,3-benzothiazol-2-yl)benzamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H36N4O4S2.ClH/c1-4-29(5-2)19-20-31(27-28-25-23(35-3)11-10-12-24(25)36-27)26(32)21-13-15-22(16-14-21)37(33,34)30-17-8-6-7-9-18-30;/h10-16H,4-9,17-20H2,1-3H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXQXOLPZPQEGOQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCN(C1=NC2=C(C=CC=C2S1)OC)C(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCCCC4.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H37ClN4O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

581.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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